REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([C:11]([OH:13])=[O:12])=[N:7][NH:8]2)=[CH:4][CH:3]=1.[Br:14]Br>C(O)(=O)C>[Br:14][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][C:2]=1[F:1])[NH:8][N:7]=[C:6]2[C:11]([OH:13])=[O:12]
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=NNC2=C1)C(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours under an atmosphere of nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at 95° C. for 72 hours
|
Duration
|
72 h
|
Type
|
CUSTOM
|
Details
|
The resulting solids were collected while the reaction mixture
|
Type
|
WASH
|
Details
|
rinsed with diethyl ether two times
|
Type
|
CUSTOM
|
Details
|
The solids were dried at 50° C. under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NNC2=CC1F)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.89 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |